

Application Notes and Protocols: m-CPBA

Epoxidation of Alkenes

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Compound of Interest

Compound Name: 3-Chloroperoxybenzoic acid

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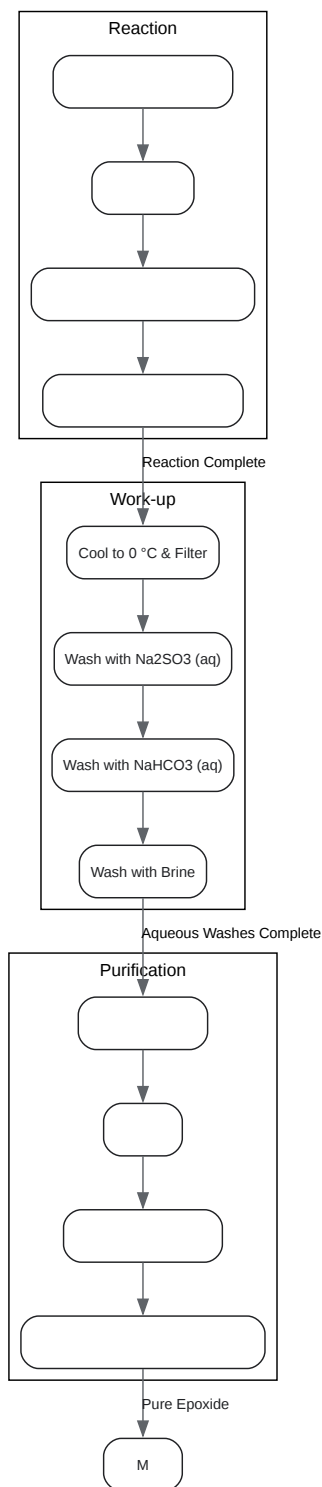
Introduction

The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing a powerful method for the introduction of a versatile epoxide functional group. Epoxides are valuable synthetic intermediates that can be readily converted into a variety of other functional groups, including diols, amino alcohols, and ethers. Among the various reagents available for epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) has emerged as a popular and reliable choice due to its commercial availability, ease of handling, and generally high yields.^[1] This application note provides a detailed protocol for the m-CPBA epoxidation of alkenes, including reaction mechanism, experimental procedures, and a summary of reaction parameters for various substrates.

Reaction Principle and Mechanism

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the alkene in a single stereospecific step.^{[2][3]} The π -bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxyacid. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product; cis-alkenes yield cis-epoxides and trans-alkenes yield trans-epoxides.^[3] The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or chloroform at temperatures ranging from 0 °C to room temperature.^[4]

Experimental Workflow: m-CPBA Epoxidation

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References

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